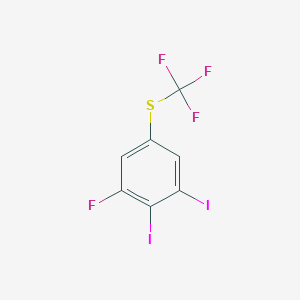
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Iodination: The introduction of iodine atoms is achieved through electrophilic iodination reactions. Common reagents include iodine (I2) and iodinating agents such as N-iodosuccinimide (NIS).
Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenyl bromide (CF3SBr).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with fluorine-containing functional groups.
Chemical Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine and trifluoromethylthio groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, making it useful in various chemical and biological applications.
類似化合物との比較
Similar Compounds
- 1,2-Diiodo-5-fluoro-3-(trifluoromethylthio)benzene
- 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 1,2-Diiodo-3-chloro-5-(trifluoromethylthio)benzene
Uniqueness
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it highly reactive and suitable for a wide range of chemical transformations. This combination of functional groups is not commonly found in other similar compounds, highlighting its uniqueness and potential for diverse applications.
特性
分子式 |
C7H2F4I2S |
|---|---|
分子量 |
447.96 g/mol |
IUPAC名 |
1-fluoro-2,3-diiodo-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H |
InChIキー |
GOWMPEUMCLQVEB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)I)I)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


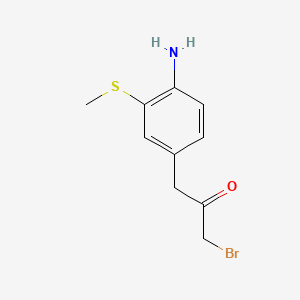
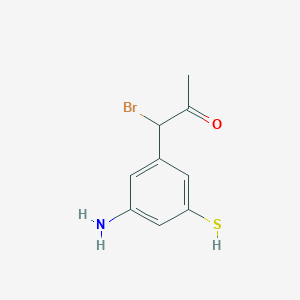
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
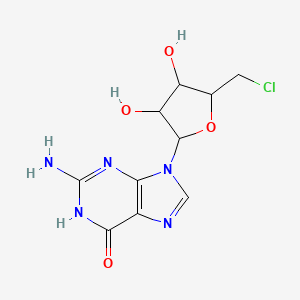
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)




![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
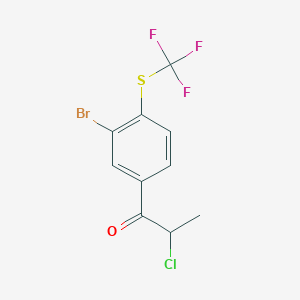
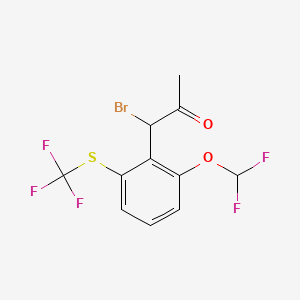

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
